3-(Dimethylamino)-3-phenylpropan-1-ol

Vue d'ensemble

Description

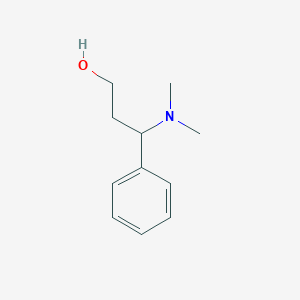

The compound “3-(Dimethylamino)-3-phenylpropan-1-ol” is an organic compound that contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a dimethylamino group (consisting of a nitrogen atom bonded to two methyl groups), and a propan-1-ol group (a three-carbon chain with a hydroxyl group at one end) .

Molecular Structure Analysis

The molecular structure of “3-(Dimethylamino)-3-phenylpropan-1-ol” would likely be influenced by the presence of the phenyl, dimethylamino, and propan-1-ol groups .Chemical Reactions Analysis

Again, while specific reactions involving “3-(Dimethylamino)-3-phenylpropan-1-ol” are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, elimination, and addition .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Dimethylamino)-3-phenylpropan-1-ol” would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and dimethylamino groups would likely make the compound polar and potentially soluble in water .Applications De Recherche Scientifique

Dyeing Polyester Materials

The compound is utilized in the synthesis of novel disperse dyes for polyester materials. These dyes can be applied at various temperatures, offering flexibility in textile processing .

Synthesis of Enaminone Compounds

It serves as a precursor in the synthesis of enaminone compounds, which are then used to create new disperse colors by reacting with phenyldiazonium salt .

Drug Delivery Systems

The related compound poly(2-(dimethylamino)ethyl methacrylate) forms nanosized micelles in aqueous media, which can be loaded with drugs like quercetin for targeted delivery .

Lanthanide Complex Synthesis

3-Dimethylamino benzoic acid, a related compound, is used to synthesize lanthanide complexes that have potential applications in energy transfer analysis .

Mécanisme D'action

Target of Action

For instance, enaminone compounds, which share a similar structure, have been shown to interact with T cell immunoglobulin and mucin domain 3 (TIM-3), a protein that mediates immune tolerance

Mode of Action

For example, hexazinone, a compound with a similar structure, acts by inhibiting photosynthesis, making it a nonselective herbicide

Biochemical Pathways

The emergence and evolution of metabolic pathways have been identified as a crucial step in molecular and cellular evolution

Pharmacokinetics

The identification of substrates for solute carriers (slcs) handling drugs is an important challenge, owing to the major implication of these plasma membrane transporters in pharmacokinetics and drug–drug interactions

Result of Action

The compound has been used to create novel disperse colors by reacting with phenyldiazonium salt, achieving a variety of color hues

Action Environment

The environment can influence the action, efficacy, and stability of 3-(Dimethylamino)-3-phenylpropan-1-ol. For instance, many chemicals used in clothing manufacture play a significant role in the pollution of global water resources . In this context, the compound has been used in a cleaner salt-free process for dyeing cotton fabric

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(dimethylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTVKPNWVGBWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-3-phenylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.